
1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone is a chemical compound with the molecular formula C10H21NO2Si and a molecular weight of 215.36 g/mol . This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure. The presence of the dimethylsilyl and hydroxymethyl groups in its structure makes it a unique and versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azetidinone and tert-butyl(dimethyl)silyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The azetidinone is reacted with tert-butyl(dimethyl)silyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography to obtain pure 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone.
Chemical Reactions Analysis
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Scientific Research Applications
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or modifying their function.
Comparison with Similar Compounds
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone can be compared with other similar compounds:
Similar Compounds: Other azetidinones, such as 3-hydroxy-2-azetidinone and 1-(trimethylsilyl)-3-(hydroxymethyl)-2-azetidinone.
Properties
Molecular Formula |
C10H21NO2Si |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-3-(hydroxymethyl)azetidin-2-one |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)11-6-8(7-12)9(11)13/h8,12H,6-7H2,1-5H3 |
InChI Key |
ZGCIPJLCVXEPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1CC(C1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
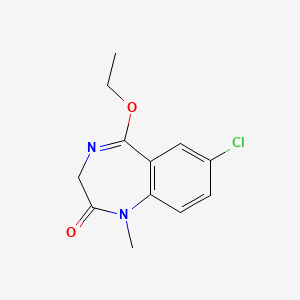
![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)
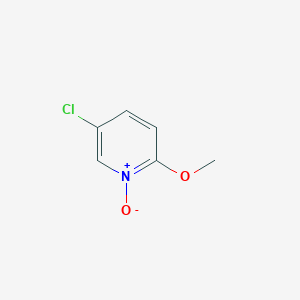
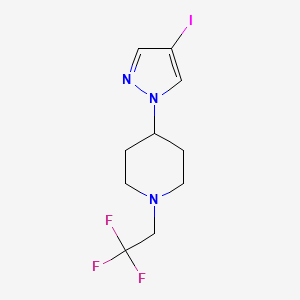
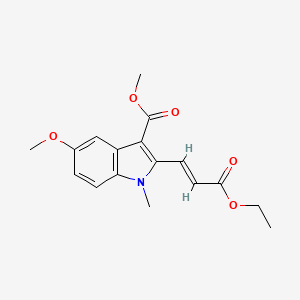
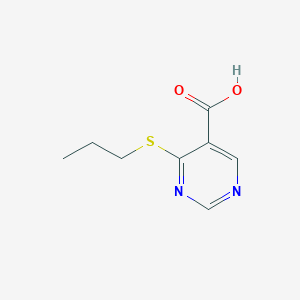
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
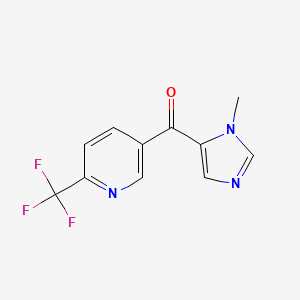
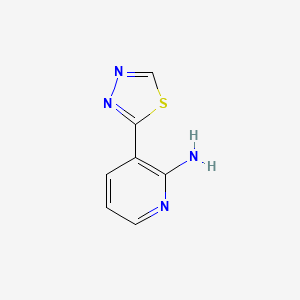
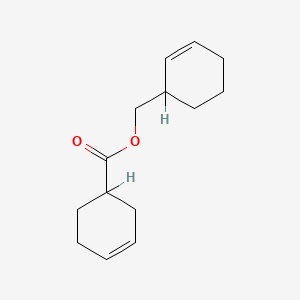
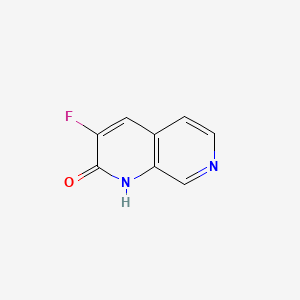
![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)

